2-(5-Bromo-2-isopropoxy-3-methoxyphenyl)-1,3-dioxolane
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Overview
Description
2-(5-Bromo-2-isopropoxy-3-methoxyphenyl)-1,3-dioxolane is a chemical compound known for its unique structural properties It is characterized by the presence of a bromine atom, an isopropoxy group, and a methoxy group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-isopropoxy-3-methoxyphenyl)-1,3-dioxolane typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenol derivative, followed by the introduction of isopropoxy and methoxy groups through etherification reactions. The final step involves the formation of the 1,3-dioxolane ring through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-isopropoxy-3-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(5-Bromo-2-isopropoxy-3-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 2-(5-Bromo-2-isopropoxy-3-methoxyphenyl)-1,3-dioxolane exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-isopropoxy-3-methoxyphenyl)methanol
- 5-(5-Bromo-2-isopropoxy-3-methoxyphenyl)oxazole
Uniqueness
Compared to similar compounds, 2-(5-Bromo-2-isopropoxy-3-methoxyphenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C13H17BrO4 |
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Molecular Weight |
317.17 g/mol |
IUPAC Name |
2-(5-bromo-3-methoxy-2-propan-2-yloxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H17BrO4/c1-8(2)18-12-10(13-16-4-5-17-13)6-9(14)7-11(12)15-3/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
GFDGEQZBLXCGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1OC)Br)C2OCCO2 |
Origin of Product |
United States |
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